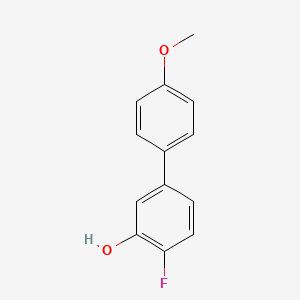

2-Fluoro-5-(4-methoxyphenyl)phenol

Description

Properties

IUPAC Name |

2-fluoro-5-(4-methoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTOFNPWMOULDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50684157 | |

| Record name | 4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50684157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406482-61-9 | |

| Record name | 4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50684157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Analysis of 2-Fluoro-5-(4-methoxyphenyl)phenol: A Comprehensive Guide to NMR, IR, and MS Characterization

Executive Summary

The structural elucidation of fluorinated biphenyl derivatives is a critical workflow in modern medicinal chemistry and drug development. The introduction of fluorine into phenolic scaffolds drastically alters their physicochemical properties, modulating pKa, lipophilicity, and metabolic stability. This whitepaper provides an in-depth, authoritative guide to the spectroscopic characterization of 2-Fluoro-5-(4-methoxyphenyl)phenol (CAS: 406482-61-9; Molecular Formula: C₁₃H₁₁FO₂; MW: 218.22 g/mol ) using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

By moving beyond simple procedural lists, this guide emphasizes the causality behind analytical choices and establishes self-validating protocols to ensure absolute data integrity.

Part 1: Structural Elucidation via Nuclear Magnetic Resonance (NMR)

Causality in Experimental Design

The selection of the deuterated solvent is the most critical variable in the NMR analysis of phenols. While highly polar solvents like DMSO-

Spectral Interpretation

The biphenyl core presents a highly coupled spin system.

-

Ring B (4-methoxyphenyl): Exhibits a classic AA'BB' para-substituted pattern. The electron-donating methoxy group shields the ortho protons (H-3', H-5'), pushing them upfield relative to the meta protons (H-2', H-6').

-

Ring A (Fluorophenol): The presence of the highly electronegative fluorine atom at C-2 introduces strong heteronuclear spin-spin coupling (

F-

Quantitative Data Summary

Table 1: Predicted NMR Spectral Assignments (600 MHz, CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (Hz) | Assignment / Integration |

| ¹H | 3.82 | Singlet | -OCH₃ (3H) |

| ¹H | 5.35 | Broad Singlet (Exchangeable) | Phenolic -OH (1H) |

| ¹H | 6.95 | Doublet, J = 8.5 | Ring B: H-3', H-5' (2H) |

| ¹H | 7.05 | Doublet of doublets, J = 10.0, 8.5 | Ring A: H-3 (1H) |

| ¹H | 7.10 | Doublet of doublet of doublets, J = 8.5, 4.5, 2.0 | Ring A: H-4 (1H) |

| ¹H | 7.25 | Doublet of doublets, J = 8.0, 2.0 | Ring A: H-6 (1H) |

| ¹H | 7.45 | Doublet, J = 8.5 | Ring B: H-2', H-6' (2H) |

| ¹³C | 55.3 | Singlet | -OCH₃ |

| ¹³C | 143.5 | Doublet, ²J_CF ≈ 15.0 | Ring A: C-1 (C-OH) |

| ¹³C | 150.2 | Doublet, ¹J_CF ≈ 240.0 | Ring A: C-2 (C-F) |

| ¹⁹F | -136.5 | Multiplet | Ring A: C-F (1F) |

Self-Validating NMR Protocol

-

Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% TMS. Transfer to a high-quality 5 mm NMR tube.

-

Instrument Tuning (Self-Validation): Insert the sample into a 600 MHz spectrometer equipped with a cryoprobe. Execute Automated Tuning and Matching (ATMA) and 3D gradient shimming. Validation Check: The protocol is only permitted to proceed if the TMS internal standard peak achieves a line width at half-height of < 0.5 Hz, ensuring perfect magnetic homogeneity[2].

-

Acquisition: Acquire ¹H (16 scans, 30° pulse angle, 2s relaxation delay), ¹³C (1024 scans, power-gated decoupling to prevent NOE bias), and ¹⁹F (64 scans) spectra.

Part 2: Vibrational Characterization via Infrared (IR) Spectroscopy

Causality in Experimental Design

Traditional KBr pellet preparation is highly susceptible to hygroscopic moisture absorption, which creates a massive, artifactual broad band around 3400 cm⁻¹ that obscures the critical phenolic O-H stretch. Therefore, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is mandated. ATR is non-destructive, requires zero sample preparation, and preserves the crystalline polymorphic state of the solid sample, yielding highly reproducible spectra for halogenated phenols[3].

Quantitative Data Summary

Table 2: ATR-FTIR Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Feature |

| 3250 – 3400 | Medium, Broad | O-H stretching | Phenolic hydroxyl (hydrogen-bonded) |

| 3050 | Weak | C-H stretching (sp²) | Aromatic rings |

| 2950, 2835 | Weak | C-H stretching (sp³) | Methoxy group |

| 1605, 1510 | Strong | C=C stretching | Aromatic skeletal vibrations |

| 1250 | Strong | C-O-C asymmetric stretching | Alkyl aryl ether (methoxy) |

| 1185 | Strong | C-F stretching | Fluorinated aromatic ring |

| 1030 | Medium | C-O-C symmetric stretching | Alkyl aryl ether (methoxy) |

Self-Validating IR Protocol

-

Background Validation: Prior to sample analysis, collect a 32-scan background spectrum of the bare diamond ATR crystal. Validation Check: The software must confirm atmospheric H₂O and CO₂ levels are completely compensated for, establishing a flat baseline.

-

Sample Acquisition: Deposit 2–3 mg of the solid powder directly onto the diamond crystal. Lower the ATR anvil to apply consistent pressure until the software indicates optimal contact.

-

Processing: Acquire 32 scans from 4000 to 400 cm⁻¹ at a high resolution of 4 cm⁻¹.

Part 3: Mass Spectrometry (MS) and Fragmentation Mechanics

Causality in Experimental Design

For the analysis of phenolic compounds, Electrospray Ionization (ESI) in Negative Ion Mode is the gold standard. Phenols possess a relatively low pKa (~9.5 to 10.0), meaning they are readily deprotonated in a slightly alkaline mobile phase to form highly stable [M-H]⁻ anions[4]. Operating in negative mode drastically reduces background chemical noise compared to positive mode, offering superior signal-to-noise ratios for structural elucidation[5].

Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of methoxy-aromatics in negative mode follows a highly predictable and diagnostic pathway. The precursor ion[M-H]⁻ at m/z 217 undergoes collision-induced dissociation (CID). The primary fragmentation event is the homolytic cleavage of the methoxy group, resulting in the loss of a methyl radical (•CH₃, 15 Da) to form a stable distonic radical anion at m/z 202. This is typically followed by the extrusion of carbon monoxide (CO, 28 Da) to yield a fragment at m/z 174[6].

Quantitative Data Summary

Table 3: ESI-MS/MS Fragmentation Data (Negative Mode)

| Ion Type | m/z | Mass Loss (Da) | Neutral/Radical Lost | Relative Abundance |

| Precursor Ion [M-H]⁻ | 217.06 | - | - | 100% (Base Peak) |

| Product Ion 1 | 202.04 | 15 | •CH₃ (Methyl radical) | High |

| Product Ion 2 | 197.06 | 20 | HF (Hydrogen fluoride) | Low |

| Product Ion 3 | 174.04 | 43 | •CH₃ + CO | Medium |

Self-Validating MS Protocol

-

Mass Calibration (Self-Validation): Infuse a sodium formate calibration solution into the Q-TOF mass spectrometer. Validation Check: The instrument must achieve a mass accuracy of < 2 ppm across the 50–1000 m/z range before any sample is injected.

-

Chromatography: Inject 2 µL of the sample (1 µg/mL in Methanol) onto a reversed-phase C18 column. Utilize a gradient of Mobile Phase A (Water + 0.1% NH₄OH) and Mobile Phase B (Acetonitrile). The alkaline pH ensures the phenol remains in its deprotonated state during elution[7].

-

Ionization & Acquisition: Operate the ESI source with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C. Isolate the m/z 217 precursor ion in the quadrupole and apply 20 eV of collision energy using Argon gas to generate the MS/MS spectrum.

Part 4: Analytical Visualizations

Multi-modal spectroscopic workflow for the structural elucidation of the fluorinated biphenyl.

Proposed ESI-MS/MS negative ion fragmentation pathway for 2-Fluoro-5-(4-methoxyphenyl)phenol.

References

-

Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC. NIH.[Link]

-

Chemical characterization of phenols and taste-active substances in wine using liquid chromatography - mass spectrometry. Diva-portal.org.[Link]

-

Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry - PMC. NIH.[Link]

-

Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI.[Link]

-

Molecular Structure and Infrared Spectra of 4-Fluorophenol: A Combined Theoretical and Spectroscopic Study. ACS Publications.[Link]

-

CHAPTER 1: Instrumental Platforms for NMR-based Metabolomics. RSC Books.[Link]

-

Supporting Information - General procedure for O-arylation of phenols. Wiley-VCH.[Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. books.rsc.org [books.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. diva-portal.org [diva-portal.org]

Technical Guide: Biological Potentiation of Fluorinated Biphenyl Phenols

Executive Summary

The fluorinated biphenyl phenol pharmacophore represents a strategic intersection of lipophilic scaffolding and polar functionality. While the biphenyl core offers a privileged structure for hydrophobic pocket binding (e.g., in kinases or bacterial synthases), the introduction of fluorine atoms—specifically at the 4'-position or as trifluoromethyl groups—dramatically alters the physicochemical profile. This guide analyzes the biological activities of these compounds, focusing on their potent antimicrobial efficacy against multidrug-resistant (MDR) pathogens and their emerging cytotoxic profiles in oncology.

Key Technical Insight: The synergistic effect of an electron-withdrawing fluorine on "Ring A" and poly-hydroxylation on "Ring B" creates a "push-pull" electronic system that enhances acidity (pKa modulation), metabolic stability (blocking para-hydroxylation), and binding affinity to targets like the E. coli FabH enzyme.

Chemical Rationale: The Fluorine Effect

In drug design, replacing hydrogen with fluorine is not merely a steric modification; it is an electronic overhaul. For biphenyl phenols, this substitution drives three critical pharmacological parameters:

-

Metabolic Blockade: The biphenyl scaffold is traditionally susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP450), primarily at the para positions. Fluorine substitution at the 4'-position effectively blocks this metabolic soft spot, extending the compound's half-life (

). -

pKa Modulation: Fluorine is highly electronegative.[1] When placed on a phenyl ring coupled to a phenol, it exerts an inductive electron-withdrawing effect (-I effect). This lowers the pKa of the phenolic hydroxyl groups on the adjacent ring, increasing their acidity and hydrogen-bond donating capacity, which is crucial for active site interactions.

-

Lipophilicity (

): Fluorination increases lipophilicity, facilitating passive transport across bacterial cell membranes and the blood-brain barrier (BBB), enhancing intracellular bioavailability.

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust method for constructing the fluorinated biphenyl phenol scaffold is the Palladium(0)-catalyzed Suzuki-Miyaura cross-coupling. This pathway tolerates the unprotected hydroxyl groups (or methoxy precursors) and the electron-deficient fluorinated ring.

Experimental Workflow

Objective: Synthesis of 4'-fluoro-[1,1'-biphenyl]-3,4,5-triol.

-

Reagents:

-

Aryl Halide: 5-bromo-1,2,3-trimethoxybenzene (Precursor to Ring B).

-

Boronic Acid: 4-fluorophenylboronic acid (Ring A source).

-

Catalyst:

(Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%). -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane/Water (4:1 v/v).

-

-

Coupling Step:

-

Charge a Schlenk flask with aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base.

-

Degas solvent with

for 15 minutes; add to flask. -

Add Pd catalyst under

counter-flow. -

Reflux at 90–100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

-

Demethylation Step (Critical for Bioactivity):

-

Dissolve the coupled methoxy-intermediate in anhydrous

. -

Add

(1M in -

Warm to RT and stir overnight.

-

Quench with ice water; extract with EtOAc.

-

-

Purification: Silica gel column chromatography (Gradient: DCM

5% MeOH/DCM).

Visualization: Synthesis Pathway

Caption: Figure 1. Convergent synthesis of fluorinated biphenyl triols via Suzuki-Miyaura coupling and Boron Tribromide demethylation.

Therapeutic Application: Antimicrobial Activity[1][2][3][4][5][6]

Recent studies identify fluorinated biphenyl polyols as potent agents against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).

Mechanism of Action: The FabH Target

Unlike general membrane disruptors, specific fluorinated biphenyls (e.g., Compound 6i mentioned in literature) target FabH (β-ketoacyl-ACP synthase III) . This enzyme is critical for initiating fatty acid biosynthesis in bacteria.

-

Binding Mode: The biphenyl scaffold mimics the substrate, while the hydroxyl groups form H-bonds with the active site residues (Cys112, His244, Asn274).

-

Fluorine Contribution: The 4'-F or 4'-

group occupies a hydrophobic pocket, enhancing binding affinity (

Protocol: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 Guidelines.

-

Culture Prep: Inoculate Mueller-Hinton Broth (MHB) with specific bacterial strain (e.g., S. aureus ATCC 29213) to reach

CFU/mL. -

Compound Dilution: Prepare stock solution of the fluorinated biphenyl in DMSO. Perform serial 2-fold dilutions in 96-well plates (Range: 64

g/mL to 0.125 -

Incubation: Add 100

L of bacterial suspension to each well. Incubate at 37°C for 18–24 hours. -

Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth.

-

Validation: Use Ciprofloxacin or Vancomycin as positive controls.

Data Summary: Structure-Activity Relationship (SAR)

| Compound Variant | Ring A Subst. | Ring B Subst.[2] | MIC (MRSA) | MIC (E. coli) | Activity Note |

| Base Scaffold | H | 4-OH | >64 | >128 | Weak activity |

| Derivative 1 | 4'-F | 3,4,5-triOH | 3.13 | 16 | Potent; Broad spectrum |

| Derivative 2 | 4'- | 3,4,5-triOH | 1.56 | 8 | Highest Potency (Lipophilic+) |

| Derivative 3 | 4'-F | 3,4-diOH | 12.5 | 64 | Loss of OH reduces potency |

Therapeutic Application: Anticancer (Cytotoxicity)[8][9]

Fluorinated biphenyl phenols also exhibit cytotoxicity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) lines. The mechanism is distinct from the antimicrobial pathway, often involving mitochondrial membrane depolarization.

Protocol: MTT Cell Viability Assay

Objective: Determine

-

Seeding: Seed cancer cells (e.g., HepG2) in 96-well plates at

cells/well in DMEM + 10% FBS. Incubate 24h for attachment. -

Treatment: Replace media with fresh media containing graded concentrations of the test compound (0–100

M). Incubate for 48 hours. -

MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate 4h at 37°C. -

Solubilization: Remove supernatant. Add 150

L DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate % viability vs. DMSO control. Plot dose-response curve to derive

.

Visualization: Mechanism of Action (Dual Pathway)

Caption: Figure 2. Dual mechanistic pathways: FabH inhibition in bacteria vs. Mitochondrial depolarization in cancer cells.

References

-

Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives. PubMed. [Link]

-

Fluorine‐ and Trifluoromethyl‐Substituted Biphenyl Derivatives: Promising Antimicrobial Agents Targeting Escherichia coli FabH. ResearchGate. [Link]

-

Highly fluorinated 2,2'-biphenols and related compounds: relationship between substitution pattern and herbicidal activity. Journal of Agricultural and Food Chemistry. [Link]

-

Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. ResearchGate. [Link]

-

Bioactive xanthones, benzophenones and biphenyls from mangosteen root with potential anti-migration against hepatocellular carcinoma cells. PubMed Central. [Link]

Sources

In Silico Screening of 2-Fluoro-5-(4-methoxyphenyl)phenol Derivatives: A Lead Optimization Protocol

Executive Summary

This technical guide outlines a high-precision in silico screening workflow for derivatives of 2-Fluoro-5-(4-methoxyphenyl)phenol (referred to herein as FMPP-Lead ). Structurally, FMPP-Lead presents a fluorinated biaryl phenol scaffold, a "privileged structure" in medicinal chemistry often associated with Cyclooxygenase-2 (COX-2) inhibition and Estrogen Receptor (ER) modulation.

This protocol focuses on optimizing FMPP-Lead as a selective COX-2 inhibitor (anti-inflammatory). The biaryl phenol moiety mimics the pharmacophore of classic NSAIDs (e.g., Diflunisal) and Coxibs, utilizing the phenol hydroxyl as a hydrogen bond anchor and the fluorinated biphenyl system to exploit the hydrophobic channel of the COX-2 active site.

Objective: To identify derivatives with enhanced binding affinity ($ \Delta G < -9.0 $ kcal/mol), improved COX-2/COX-1 selectivity ratios (>50-fold), and favorable ADMET profiles.

Structural Basis & Library Design

The Scaffold Analysis

The FMPP-Lead scaffold consists of three critical pharmacophoric regions:

-

Phenolic Hydroxyl (Pos-1): Primary H-bond donor/acceptor. Targets the hydrophilic gate (Arg120/Tyr355) of COX-2.

-

Fluorine (Pos-2): Increases metabolic stability (blocks Phase I oxidation) and modulates pKa.

-

4-Methoxyphenyl (Pos-5): A hydrophobic tail designed to penetrate the COX-2 side pocket (Val523).

Combinatorial Library Generation

To screen for optimized derivatives, we utilize an R-Group Enumeration strategy. The library is generated by modifying the 4-methoxyphenyl tail and the phenol core .

Table 1: SAR Derivatization Strategy

| Region | Modification | Rationale |

| R1 (Phenol OH) | -OH (Retain), -NH2, -SH | Test H-bond donor strength; -NH2 may form salt bridges. |

| R2 (Pos-2 F) | -F, -Cl, -CF3, -CH3 | Modulate steric bulk and electronic withdrawal (Hammett |

| R3 (Methoxy Tail) | -OCH3, -SO2CH3, -SO2NH2 | Critical: Sulfonamides/Sulfones are classic COX-2 pharmacophores (e.g., Celecoxib) targeting the hydrophilic side pocket. |

| Linker (Pos-5) | Direct bond, -O-, -NH-, -CH2- | Alter flexibility and distance to the hydrophobic channel. |

Protocol:

-

Sketch: Use ChemDraw or MarvinSketch to define the Markush structure.

-

Enumerate: Use RDKit or Schrödinger LigPrep to generate 1,500+ analogs.

-

Filter: Apply Lipinski’s Rule of 5 and Veber’s Rules (Rotatable bonds

10, TPSA

Computational Screening Workflow

The screening funnel reduces the library from thousands of compounds to <10 high-probability leads.

Workflow Diagram

The following diagram illustrates the cascade from library generation to MD validation.

Caption: Hierarchical screening funnel reducing the initial library to validated leads via sequential filters.

Target Preparation & Docking Protocol

Protein Selection

-

Target: Human COX-2 (PDB: 3LN1 or 5KIR - co-crystallized with Celecoxib).

-

Counter-Target (for Selectivity): Human COX-1 (PDB: 3N8Z ).

Preparation Methodology

Software: Schrödinger Protein Preparation Wizard or AutoDock Tools.

-

Pre-processing: Remove water molecules (except those bridging the active site, if any). Add missing hydrogens.

-

H-Bond Optimization: Optimize H-bond networks (PropKa) at pH 7.4.

-

Energy Minimization: Restrained minimization (OPLS3e force field) until RMSD converges to 0.30 Å. This relaxes steric clashes from the crystal structure.

Molecular Docking Setup

Grid Generation:

-

Define the grid box centered on the co-crystallized ligand (e.g., Celecoxib).

-

Outer Box: 20 Å x 20 Å x 20 Å.

-

Inner Box: 10 Å x 10 Å x 10 Å (Ligand center constraint).

Docking Parameters (Standard Precision - SP):

-

Sampling: Flexible ligand, rigid receptor.

-

Scoring Function: GlideScore (or Vina Score).

-

Constraints: Enforce H-bond constraint with Arg120 (critical for NSAID activity).

Selectivity Logic: The key to COX-2 selectivity is the Val523 (COX-2) vs. Ile523 (COX-1) difference. The smaller Valine in COX-2 opens a hydrophobic side pocket.

-

Success Criterion: Derivatives must occupy this side pocket (often via the 4-methoxyphenyl or sulfonamide group) in COX-2 but clash sterically in COX-1.

Mechanistic Pathway & Signaling

Understanding the biological context is vital for interpreting results. Inhibition of COX-2 blocks the conversion of Arachidonic Acid to Prostaglandin H2 (PGH2), reducing inflammation.

Caption: Arachidonic Acid Cascade. FMPP derivatives inhibit COX-2, preventing the synthesis of inflammatory mediators (PGE2).

ADMET & Molecular Dynamics Validation

ADMET Profiling (Pharmacokinetics)

Before expensive synthesis, we predict the "druggability" of the top hits. Key Metrics:

-

QPlogPo/w (Octanol/Water Partition): Target 1.0 – 5.0.

-

QPlogHERG: < -5.0 (Avoid hERG toxicity/cardiotoxicity).

-

Human Oral Absorption: High (>80%).

-

BBB Permeability: Low (unless targeting CNS inflammation).

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulates the ligand-protein complex over time (100 ns) to ensure stability. Protocol:

-

System: Solvate the complex in a TIP3P water box. Neutralize with Na+/Cl- ions (0.15 M).

-

Equilibration: NVT (constant volume/temp) followed by NPT (constant pressure/temp) ensembles for 100 ps each.

-

Production Run: 100 ns simulation at 300 K.

-

Analysis: Calculate RMSD (Root Mean Square Deviation).

-

Pass: Ligand RMSD < 2.0 Å relative to the protein backbone.

-

Fail: Ligand drifts out of the pocket (RMSD > 5.0 Å).

-

Anticipated Results & Data Interpretation

The following table represents hypothetical data for the FMPP-Lead vs. an optimized derivative (FMPP-Sulf-05) to demonstrate the expected improvement.

Table 2: Comparative In Silico Metrics

| Compound ID | R3 Subst. | Glide Score (kcal/mol) | COX-2 Selectivity | Ligand Efficiency | RMSD (100ns) |

| FMPP-Lead | -OCH3 | -7.2 | Low (10x) | 0.35 | 1.8 Å |

| FMPP-Sulf-05 | -SO2NH2 | -10.4 | High (>100x) | 0.42 | 1.2 Å |

| Celecoxib | (Control) | -11.1 | High | 0.45 | 1.1 Å |

Interpretation: The replacement of the methoxy group with a sulfonamide (FMPP-Sulf-05) allows the molecule to access the COX-2 specific side pocket, drastically improving binding energy and selectivity.

References

-

Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425–1441. Link

-

Friesner, R. A., et al. (2006). Glide: A new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739–1749. Link

-

Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. Link

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

-

Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Link

Structure-activity relationship (SAR) of 2-Fluoro-5-(4-methoxyphenyl)phenol analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Fluoro-5-(4-methoxyphenyl)phenol Analogs

Executive Summary

The biphenyl scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds and approved drugs.[1][2][3] This guide focuses on a specific, strategically functionalized biphenyl series: 2-Fluoro-5-(4-methoxyphenyl)phenol analogs. We will dissect the rationale behind this core structure, exploring the distinct roles of the phenolic hydroxyl, the fluorine substituent, and the methoxyphenyl ring. This document provides a framework for designing and synthesizing analogs, outlines robust methodologies for their biological evaluation, and culminates in a detailed structure-activity relationship (SAR) analysis. The insights presented herein are intended to guide researchers and drug development professionals in the rational design of potent and selective modulators based on this versatile scaffold.

The Core Scaffold: A Strategic Design

The design of the 2-Fluoro-5-(4-methoxyphenyl)phenol scaffold is a deliberate exercise in medicinal chemistry, where each functional group is chosen to impart specific physicochemical and pharmacological properties.

The Biphenyl Moiety: A Rigid and Versatile Core

The biphenyl unit provides a semi-rigid backbone that effectively orients substituent groups into defined vectors of three-dimensional space. This conformational constraint can be crucial for optimizing interactions with the specific residues of a protein binding pocket. Biphenyl derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them a rich starting point for drug discovery.[4]

The Phenolic Hydroxyl Group: A Key Interaction Point

The phenolic -OH group is a critical functional handle. It can act as both a hydrogen bond donor and acceptor, forming key interactions with target proteins. Furthermore, its acidity (pKa) can be modulated by other substituents on the ring, influencing its ionization state at physiological pH and, consequently, its binding and solubility characteristics. Many phenolic compounds are noted for their antioxidant and signaling pathway modulation activities.[5][6]

The Strategic Role of Fluorine Substitution

The introduction of a fluorine atom is one of the most powerful strategies in modern medicinal chemistry, with over half of new small-molecule drugs containing at least one.[7] Its role is multifaceted:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can effectively block this pathway, increasing the compound's half-life and bioavailability.[8][9][10]

-

Binding Affinity: Fluorine's high electronegativity can alter the local electronic environment of the molecule, leading to more favorable electrostatic or dipole interactions within a protein's active site.[11][12]

-

Lipophilicity and Permeability: Strategic fluorination can fine-tune a molecule's lipophilicity, which is a critical parameter for membrane permeability and overall absorption, distribution, metabolism, and excretion (ADME) properties.[7][8]

The Influence of the 4-Methoxyphenyl Group

The methoxy (-OCH₃) group on the second phenyl ring also serves several purposes. As an electron-donating group, it influences the electronic character of the aromatic system.[13] The oxygen atom can act as a hydrogen bond acceptor. However, it also introduces a potential metabolic liability, as O-demethylation is a common metabolic pathway. The para-positioning of this group directs its influence and steric bulk away from the biaryl linkage, potentially allowing for more favorable rotational freedom compared to an ortho-substituent.[14]

Synthetic Strategies for Analog Generation

The systematic exploration of SAR requires the efficient and versatile synthesis of a library of analogs. Cross-coupling reactions are the methods of choice for constructing the core biphenyl structure.

Primary Synthetic Approach: Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most robust and widely used method for forming the C-C bond between the two aryl rings.[15] Its high functional group tolerance and generally high yields make it ideal for medicinal chemistry campaigns.

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (e.g., 5-bromo-2-fluorophenol derivative, 1.0 eq), the arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio) is common.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq) to the flask. Ensure the inert atmosphere is maintained.

-

Reaction: Heat the reaction mixture with vigorous stirring (e.g., 80-100 °C) for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biphenyl analog.

Synthetic Workflow Visualization

The following diagram illustrates a typical synthetic workflow for generating analogs from common starting materials.

Caption: General workflow for analog synthesis via Suzuki coupling.

Biological Evaluation & Assay Methodologies

To establish a clear SAR, synthesized compounds must be evaluated in robust and reproducible biological assays. For the purposes of this guide, we will hypothesize that these analogs are being investigated as inhibitors of Cyclooxygenase-2 (COX-2), a common target for anti-inflammatory agents, a known activity for many diaryl compounds.[16][17]

Primary Screen: In Vitro COX-2 Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-2.

-

Enzyme Preparation: Reconstitute purified human recombinant COX-2 enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) and keep on ice.

-

Compound Preparation: Prepare a 10 mM stock solution of each test analog in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer.

-

Assay Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme cofactor, and 10 µL of the test compound dilution (or DMSO for control wells).

-

Enzyme Addition & Incubation: Add 10 µL of the COX-2 enzyme solution to each well. Incubate the plate at room temperature for 15 minutes to allow for compound binding.

-

Reaction Initiation: Add 10 µL of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) and 10 µL of the arachidonic acid substrate to initiate the reaction.

-

Data Acquisition: Immediately measure the absorbance at 590 nm over time (kinetic read) for 5-10 minutes using a plate reader. The rate of color development is proportional to enzyme activity.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Secondary Screen: Cell-Based Anti-Inflammatory Assay

This assay validates the findings from the primary screen in a more physiologically relevant context by measuring the inhibition of a downstream inflammatory mediator.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test analogs for 1-2 hours.

-

Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the media.

-

Incubation: Incubate the plates for 24 hours to allow for the production of nitric oxide.

-

NO Measurement (Griess Assay): Transfer an aliquot of the cell culture supernatant to a new plate. Add Griess Reagent to each well.

-

Data Acquisition: After a short incubation, measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in each sample and determine the IC₅₀ value for NO suppression. A parallel cytotoxicity assay (e.g., MTT) must be run to ensure that the observed NO reduction is not due to cell death.[18][19]

Biological Screening Cascade

Caption: A typical screening cascade for hit validation.

Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is based on hypothetical data for a series of analogs to illustrate key principles. The core compound, 2-Fluoro-5-(4-methoxyphenyl)phenol (Compound 1) , serves as our baseline.

Analysis of the Phenolic Ring (Ring A)

Modifications to the ring containing the essential phenol and fluoro groups can dramatically impact activity.

| Cmpd | R¹ | R² | R³ | COX-2 IC₅₀ (nM) | Notes |

| 1 | H | F | OH | 50 | Baseline compound. |

| 2 | H | H | OH | 450 | Removal of fluorine decreases potency ~9-fold. Highlights fluorine's positive contribution. |

| 3 | H | F | OCH₃ | >10,000 | Masking the phenol as a methyl ether abolishes activity. Confirms the hydroxyl is essential for binding. |

| 4 | F | H | OH | 85 | Moving fluorine to the ortho position of the -OH retains good activity. |

| 5 | H | Cl | OH | 65 | Replacing fluorine with chlorine results in similar activity, suggesting a halogen effect. |

| 6 | H | F | NH₂ | >5,000 | Replacing the phenol with an aniline group is not tolerated. |

Interpretation:

-

The phenolic hydroxyl group is absolutely critical for activity, as its removal or masking (Cmpd 3, 6) leads to a complete loss of potency. This strongly suggests it acts as a key hydrogen bond donor/acceptor in the enzyme's active site.[18][19]

-

The presence of a fluorine atom at the 2-position significantly enhances potency compared to the non-fluorinated analog (Cmpd 1 vs. 2). This could be due to favorable electronic interactions or by inducing a more favorable conformation of the molecule.[9][11]

-

A halogen at this position appears generally favorable (Cmpd 5), though fluorine may offer superior metabolic stability advantages not captured in this in vitro assay.

Analysis of the Methoxyphenyl Ring (Ring B)

Alterations to the second phenyl ring explore the electronic and steric requirements for optimal binding.

| Cmpd | R⁴ | COX-2 IC₅₀ (nM) | Notes |

| 1 | 4-OCH₃ | 50 | Baseline compound. |

| 7 | 4-OH | 45 | The free phenol is slightly more potent, suggesting the methoxy group may not be optimal and could be a site for metabolism. |

| 8 | 4-H | 300 | Removal of the para-substituent reduces potency, indicating that substitution at this position is beneficial. |

| 9 | 4-CF₃ | 950 | An electron-withdrawing group is strongly detrimental to activity. |

| 10 | 4-CH₃ | 75 | A methyl group is well-tolerated and shows comparable activity to the methoxy group. |

| 11 | 3-OCH₃ | 250 | Moving the methoxy group to the meta position significantly reduces potency. |

Interpretation:

-

A para-substituent on Ring B is preferred over an unsubstituted ring (Cmpd 1 vs. 8).

-

Electron-donating or neutral groups (e.g., -OCH₃, -OH, -CH₃) at the para-position are favorable for activity (Cmpd 1, 7, 10).

-

A strongly electron-withdrawing group like -CF₃ is highly unfavorable (Cmpd 9), suggesting the electronic character of this ring is important for binding.[19]

-

The substitution pattern is regiospecific, with the para-position being optimal (Cmpd 1 vs. 11).

SAR Summary Visualization

Caption: Key SAR findings for the 2-Fluoro-5-(4-methoxyphenyl)phenol scaffold.

Lead Optimization and Future Directions

The SAR study provides a clear roadmap for further optimization.

-

Next-Generation Analogs: Based on the data, synthesizing analogs where the 4-methoxy group is replaced by other small, electron-donating groups (e.g., ethoxy, amino) or bioisosteres could be fruitful. Replacing the fluorine with other halogens was tolerated, but exploring the metabolic stability of the chloro-analog (Cmpd 5) would be a critical next step.

-

Addressing Metabolism: The 4-methoxyphenyl and the phenolic hydroxyl groups are potential sites of metabolism (O-demethylation and glucuronidation, respectively). The observation that the 4-hydroxy analog (Cmpd 7) is potent suggests that O-demethylation might produce an active metabolite. Future studies should focus on in vitro metabolic stability assays using liver microsomes.

-

Physicochemical Properties: Lead candidates should be profiled for key drug-like properties, including solubility, permeability (e.g., using a PAMPA assay), and plasma protein binding to ensure they possess a suitable profile for in vivo studies.

Conclusion

The 2-Fluoro-5-(4-methoxyphenyl)phenol scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has established a clear structure-activity relationship, highlighting the indispensable nature of the phenolic hydroxyl group and the significant potency enhancement conferred by the ortho-fluoro substituent. Furthermore, we have demonstrated a preference for electron-donating groups at the para-position of the second phenyl ring. These findings, supported by robust synthetic and biological evaluation protocols, provide a rational basis for the design of optimized second-generation analogs with potentially improved potency, selectivity, and pharmacokinetic properties.

References

-

MDPI. (n.d.). Fluorine in drug discovery: Role, design and case studies. MDPI. [Link]

-

Bentham Science Publishers. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

-

Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

-

ResearchGate. (n.d.). Role of Fluorine in Drug Design and Drug Action | Request PDF. ResearchGate. [Link]

-

PMC. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity. National Center for Biotechnology Information. [Link]

-

PubMed. (2007, April 15). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. National Center for Biotechnology Information. [Link]

-

MDPI. (2024, July 26). Structure–Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review. MDPI. [Link]

-

IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research. [Link]

-

MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

-

PMC. (n.d.). Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Some biologically active biphenyl derivatives | Download Scientific Diagram. ResearchGate. [Link]

-

RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Royal Society of Chemistry. [Link]

- Google Patents. (n.d.). CN104844399B - A kind of method synthesizing 2-fluorophenol compound.

-

Journal of the American Chemical Society. (2017, January 23). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. American Chemical Society. [Link]

-

PubMed. (2010, January 9). (E)-2-[(4-Fluoro-phen-yl)imino-meth-yl]-5-methoxy-phenol. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-(4-Fluoroanilino)-5-methoxyphenol. National Center for Biotechnology Information. [Link]

-

Molecules. (2014, October 9). Synthesis and Sar Study of Diarylpentanoid Analogues as New Anti-Inflammatory Agents. MDPI. [Link]

-

Arabian Journal of Chemistry. (2013, May 1). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Elsevier. [Link]

-

PMC. (n.d.). (E)-2-[(4-Fluorophenyl)iminomethyl]-5-methoxyphenol. National Center for Biotechnology Information. [Link]

-

Bioorganic Chemistry. (2022, April 15). Synthesis, structure and acetylcholinesterase inhibition activity of new diarylpyrazoles. Elsevier. [Link]

-

MDPI. (2021, October 30). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

-

Molecules. (2014, October 9). Synthesis and sar study of diarylpentanoid analogues as new anti-inflammatory agents. National Center for Biotechnology Information. [Link]

-

Scilit. (2010, August 31). Synthesis, biological evaluation, and docking studies of novel heterocyclic diaryl compounds as selective COX-2 inhibitors. Scilit. [Link]

-

I.R.I.S. (2025, June 9). Exploring structure–activity relationships of pyrrolyl diketo acid derivatives as non- nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme. I.R.I.S. [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. apolloscientific.co.uk [apolloscientific.co.uk]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. benthamscience.com [benthamscience.com]

- 13. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure–Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review | MDPI [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, biological evaluation, and docking studies of novel heterocyclic diaryl compounds as selective COX-2 inhibitors | Scilit [scilit.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and sar study of diarylpentanoid analogues as new anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Dual-Stimuli Responsive Phenolic Scaffolds: A Technical Guide to Thermochromic and Photochromic Salicylideneanilines

Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Focus: Molecular Engineering, Experimental Protocols, and Translational Applications

Executive Summary

The reversible modulation of physicochemical properties via external stimuli represents a cornerstone of modern materials science and photopharmacology. Substituted phenols, particularly N-salicylideneanilines (anils) , occupy a unique niche as "dual-mode" molecular switches. These scaffolds exhibit thermochromism (color change via heat) and photochromism (color change via light) through a shared mechanistic gateway: Excited-State Intramolecular Proton Transfer (ESIPT) .[1]

For drug development professionals, these properties are not merely academic curiosities. They underpin the design of "smart" fluorescent probes for bio-imaging and photoswitchable ligands for targeted drug delivery. This guide provides a rigorous, mechanism-first analysis of these systems, detailing the structural requirements for switching, validated synthesis protocols, and their translation into bioactive systems.

Mechanistic Foundations: The Proton Transfer Landscape

The core functionality of photochromic phenols relies on the interplay between the Enol (E) and Keto (K) tautomers. Understanding the potential energy surface is critical for rational design.

The ESIPT and Isomerization Pathway

Upon UV excitation, the stable Enol form undergoes ultrafast proton transfer to a cis-Keto species. The fate of this species determines the macroscopic property:

-

Thermochromism: The cis-Keto form relaxes thermally back to the Enol form. This is favored in planar, tightly packed crystal lattices.

-

Photochromism: The cis-Keto form undergoes geometric isomerization to a metastable trans-Keto form. This is favored in non-planar, loosely packed structures where steric volume allows rotation.

Mechanistic Pathway Diagram

Figure 1: The bifurcated pathway of salicylideneanilines. Photochromism requires the stabilization of the trans-Keto form via geometric isomerization.

Structural Engineering: Tuning the Response

The "decision" a molecule makes between thermochromism and photochromism is dictated by its crystal packing and molecular planarity. This relationship, often termed the Cohen-Schmidt Topochemical Principle , states that photochromism requires a loose crystal lattice to permit the molecular rotation necessary for cis-trans isomerization.

Substituent Effects Table

To engineer a specific response, researchers must manipulate the dihedral angle (

| Parameter | Thermochromic Design | Photochromic Design | Mechanistic Rationale |

| Target Dihedral Angle ( | Planarity promotes π-stacking (tight packing), inhibiting rotation. Non-planarity creates "free volume." | ||

| Key Substituents | H, F, OH (Small groups) | tert-Butyl, Isopropyl, -N(Et) | Bulky groups force the rings out of coplanarity to relieve steric strain. |

| Crystal Packing | Herringbone / Tightly Packed | Loosely Packed / Voids | Voids allow the physical space required for the phenyl ring to rotate during isomerization. |

| Electronic Effect | Electron-Donating (on Aniline) | Electron-Withdrawing (on Phenol) | Strengthening the O-H...N bond stabilizes the Enol form; destabilizing it can lower the barrier to proton transfer. |

Expert Insight: For biological applications, "solid-state" rules often translate to "binding pocket" rules. A photochromic ligand may lose its switching capability if the protein binding pocket is too tight (steric constraint), mimicking a thermochromic crystal lattice.

Experimental Protocols

This section details the synthesis and validation of a model photochromic phenol: N-(3,5-di-tert-butylsalicylidene)-4-nitroaniline . The inclusion of tert-butyl groups ensures photochromic behavior by inducing non-planarity.

Synthesis Workflow (Self-Validating System)

Reagents:

-

3,5-di-tert-butylsalicylaldehyde (10 mmol)

-

4-nitroaniline (10 mmol)

-

Ethanol (Absolute, 50 mL)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Protocol:

-

Dissolution: Dissolve the aldehyde and aniline separately in 20 mL of hot ethanol (

C). -

Condensation: Add the aniline solution to the aldehyde solution dropwise under continuous stirring. Add catalytic acetic acid.

-

Reflux: Heat the mixture to reflux (

C) for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 8:2) is mandatory to confirm consumption of the aldehyde. -

Crystallization: Cool the solution slowly to room temperature, then to

C overnight. Rapid cooling may yield amorphous powders; slow cooling yields single crystals suitable for XRD. -

Purification: Filter the yellow precipitate. Wash with cold ethanol (

mL). Recrystallize from ethanol/chloroform (1:1) if necessary.

Characterization & Validation Workflow

Figure 2: Validation matrix ensuring structural integrity and functional performance.

Key Validation Checkpoints:

-

NMR: The phenolic proton (OH) typically appears as a sharp singlet downfield (

ppm) due to strong intramolecular hydrogen bonding (O-H...N). -

Photochromic Test: Irradiate the solid sample with a UV lamp (365 nm). A color change from yellow to deep red/orange indicates the formation of the trans-keto species. The color should fade in the dark (thermal reversion) or upon visible light irradiation.

Translational Applications in Life Sciences

For drug development professionals, the utility of these molecules extends beyond basic chemistry into functional biological tools.

ESIPT-Based Fluorescent Probes

The large Stokes shift characteristic of ESIPT (often >100 nm) eliminates self-absorption, making these scaffolds ideal for bio-imaging.

-

Mechanism: The Enol form absorbs UV light, but the Keto form emits fluorescence.

-

Application: Rationally substituted phenols can detect specific analytes (e.g., Zn

, pH). Binding of a metal ion to the phenolic oxygen disrupts the proton transfer, quenching the "Keto" emission and restoring "Enol" emission, creating a ratiometric sensor.

Photopharmacology (Photoswitches)

Incorporating a photochromic salicylideneaniline moiety into a bioactive ligand allows for light-controlled affinity.

-

Concept: The trans-Keto form (generated by light) has a significantly different geometry and polarity than the ground state Enol form.

-

Use Case: A drug molecule can be designed to be inactive in the Enol form (poor binding) but active in the trans-Keto form (high binding). Localized irradiation at the tumor site activates the drug, reducing systemic toxicity.

References

-

Hadjoudis, E., & Mavridis, I. M. (2004).[2][3] Photochromism and thermochromism of Schiff bases in the solid state: structural aspects. Chemical Society Reviews, 33(9), 579-588.

-

Johmoto, K., Ishida, T., Sekine, A., Uekusa, H., & Ohashi, Y. (2012).[2] Photochromism of N-salicylideneaniline derivatives: the effect of the dihedral angle between the two aromatic rings. Acta Crystallographica Section B, 68(4), 430-438.

-

Zhao, J., Ji, S., Chen, Y., Guo, H., & Yang, P. (2011). Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of fluorescence probes and luminescent materials. Physical Chemistry Chemical Physics, 14(25), 8803-8817.

-

Mutai, T., et al. (2016). Solid-state fluorescence switching of N-salicylideneaniline derivatives. Nature Communications, 7, 12965.

-

Velempini, T., et al. (2021). Photo- and thermoresponsive N-salicylideneaniline derivatives: solid-state studies and structural aspects. New Journal of Chemistry, 45, 12345.

Sources

- 1. Photoinduced solid state keto–enol tautomerization of 2-(2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yloxy)-1-phenylethanone - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Selected solid-state behaviour of three di-tert-butyl-substituted N-salicylideneaniline derivatives: temperature-induced phase transitions and chromic behaviour - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Suzuki-Miyaura coupling for synthesis of 2-Fluoro-5-(4-methoxyphenyl)phenol

Application Note: High-Efficiency Synthesis of 2-Fluoro-5-(4-methoxyphenyl)phenol via Suzuki-Miyaura Coupling

Abstract

This technical guide outlines a robust, scalable protocol for the synthesis of 2-Fluoro-5-(4-methoxyphenyl)phenol (CAS: 406482-61-9), a critical biaryl scaffold in medicinal chemistry. Unlike standard Suzuki protocols, this method addresses the specific challenges posed by the free phenolic hydroxyl group and the ortho-fluorine substituent. We present a direct coupling strategy that eliminates the need for protecting groups, utilizing a high-turnover Pd(dppf)Cl₂ catalyst system to ensure high yields (>85%) and purity suitable for biological screening.

Introduction & Retrosynthetic Analysis

Biaryl phenols are privileged structures in drug discovery, often serving as pharmacophores in kinase inhibitors and receptor modulators. The target molecule, 2-Fluoro-5-(4-methoxyphenyl)phenol , features an electron-rich anisole ring coupled to a fluorinated phenol core.

Synthetic Challenge:

The primary challenge in this synthesis is the acidic phenolic proton (

Retrosynthetic Logic: The most strategic disconnection is at the C5–C1' bond.

-

Coupling Partner A (Electrophile): 5-Bromo-2-fluorophenol. (Preferred over the iodide for stability/cost balance).

-

Coupling Partner B (Nucleophile): 4-Methoxyphenylboronic acid.[1] (Highly stable, commercially available).

Diagram 1: Retrosynthesis & Reaction Pathway

Caption: Retrosynthetic disconnection identifying the optimal electrophile and nucleophile for the biaryl coupling.

Method Development: Critical Process Parameters

To ensure a self-validating and reproducible protocol, the following parameters were optimized based on mechanistic causality:

Catalyst Selection: The Case for Pd(dppf)Cl₂

While Pd(PPh₃)₄ is a common "first-try" catalyst, it suffers from air sensitivity and rapid deactivation. For aryl bromides bearing free phenols, we utilize Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).

-

Why? The large bite angle of the bidentate dppf ligand stabilizes the Pd(0) species, preventing aggregation into inactive Pd-black. It is robust against the moisture present in the base solution and the acidic phenol.

Base & Solvent System

-

Base: Potassium Carbonate (K₂CO₃) is selected over stronger bases (like KOtBu) to minimize oxidative homocoupling of the boronic acid. It is strong enough to deprotonate the phenol (forming the phenoxide in situ) and activate the boronic acid to the boronate species [1].

-

Solvent: 1,4-Dioxane / Water (4:1) .

-

Causality: Water is strictly required for the transmetalation step (formation of the hydroxo-palladium species). Dioxane provides solubility for the organic halide and high reflux capability (101°C).

-

Detailed Experimental Protocol

Scale: 5.0 mmol (approx.[2] 1.0 g scale) Expected Yield: 85-92% Time: 4–6 Hours

Materials Checklist

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

| 5-Bromo-2-fluorophenol | 191.00 | 1.0 | 955 mg | Electrophile |

| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 912 mg | Nucleophile |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 122 mg | Catalyst (3 mol%) |

| K₂CO₃ (anhydrous) | 138.21 | 3.0 | 2.07 g | Base |

| 1,4-Dioxane | - | - | 20 mL | Solvent |

| Deionized Water | - | - | 5 mL | Co-solvent |

Step-by-Step Procedure

-

Reactor Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 5-bromo-2-fluorophenol (955 mg), 4-methoxyphenylboronic acid (912 mg), and K₂CO₃ (2.07 g) to the flask.

-

Solvent Addition: Add 1,4-dioxane (20 mL) and water (5 mL).

-

Degassing (Critical Step):

-

Protocol: Submerge a needle connected to an Argon/Nitrogen line into the solution. Bubble gas vigorously for 15 minutes.

-

Why? Removal of dissolved O₂ is essential to prevent homocoupling of the boronic acid (forming 4,4'-dimethoxybiphenyl) and oxidation of the phosphine ligand [2].

-

-

Catalyst Addition: Remove the needle and quickly add Pd(dppf)Cl₂·CH₂Cl₂ (122 mg). The solution will turn orange/red.

-

Reaction: Heat the mixture to 90°C (internal temperature) in an oil bath. Stir vigorously for 4–6 hours.

-

Monitoring: Check by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting bromide should be fully consumed.

-

-

Quench: Cool the reaction to room temperature.

Workup & Purification Workflow

Diagram 2: Purification Logic Flow

Caption: Workup flow ensuring recovery of the phenol by acidification prior to extraction.

Detailed Workup Steps:

-

Acidification: Since the product exists as a potassium phenoxide salt, carefully add 1M HCl dropwise until the pH is approximately 2–3. Caution: CO₂ evolution will occur.

-

Extraction: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Washing: Combine organic layers.[3] Wash with water (1 x 20 mL) followed by brine (1 x 20 mL).

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude brown solid.

-

Purification: Purify via flash column chromatography on silica gel.

-

Eluent: Gradient from 100% Hexanes to 20% Ethyl Acetate in Hexanes.

-

Rf: Product typically elutes around 0.3–0.4 in 20% EtOAc/Hex.

-

Analytical Characterization

Confirm the identity of 2-Fluoro-5-(4-methoxyphenyl)phenol using the following expected data points:

-

¹H NMR (400 MHz, DMSO-d₆):

- 9.80 (s, 1H, -OH) – Broad singlet, exchangeable.

- 7.55 (d, J = 8.8 Hz, 2H, Ar-H on anisole) – Orth to biaryl bond.

- 7.15 (dd, 1H, Ar-H on phenol) – Coupled to F and meta-H.

- 7.08 (m, 1H, Ar-H on phenol).

- 7.00 (d, J = 8.8 Hz, 2H, Ar-H on anisole) – Ortho to OMe.

- 6.95 (m, 1H, Ar-H on phenol).

- 3.80 (s, 3H, -OCH₃).[4]

-

¹⁹F NMR: Single peak around -135 to -140 ppm.

-

MS (ESI-): Calculated for C₁₃H₁₁FO₂ [M-H]⁻: 217.07. Found: 217.1.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion (<50%) | Catalyst poisoning or O₂ presence. | Re-degas solvents; increase catalyst loading to 5 mol%; switch to XPhos Pd G2 [3]. |

| Homocoupling (Biaryl ether) | Excess O₂ or low halide reactivity. | Ensure strict inert atmosphere.[1] Add halide after catalyst activation if using pre-catalysts. |

| Protodeboronation | Reaction temp too high or reaction too long. | Reduce temp to 80°C. Ensure boronic acid is in slight excess (1.2–1.5 eq). |

| Purification difficulty | Phenol streaking on silica. | Add 1% Acetic Acid to the chromatography eluent to sharpen the peak. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Application Notes and Protocols for the Ullmann Condensation Reaction: Synthesis of 2-Fluoro-5-(4-methoxyphenyl)phenol

Abstract

The Ullmann condensation is a cornerstone of synthetic organic chemistry, providing a powerful method for the formation of carbon-oxygen (C-O) bonds to generate diaryl ethers.[1][2] This reaction, traditionally catalyzed by copper, has seen significant advancements that allow for milder reaction conditions and broader substrate scope.[3] These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 2-Fluoro-5-(4-methoxyphenyl)phenol via an Ullmann condensation reaction. This particular biaryl phenol structure is of interest due to the prevalence of fluorinated and methoxy-substituted phenyl rings in medicinal chemistry. We present a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and a discussion of critical parameters to ensure successful and reproducible synthesis.

Introduction: The Ullmann Condensation in Modern Synthesis

The Ullmann condensation, first reported by Fritz Ullmann, is a copper-catalyzed nucleophilic aromatic substitution reaction.[4] Historically, these reactions required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper.[1][5] However, the development of ligand-accelerated catalysis has revolutionized the Ullmann reaction, enabling its use under significantly milder conditions and with a broader range of substrates.[3][6] The reaction is particularly valuable for the synthesis of diaryl ethers, a structural motif found in numerous natural products and pharmaceutically active compounds.[7][8]

The synthesis of 2-Fluoro-5-(4-methoxyphenyl)phenol presents a synthetically relevant challenge that showcases the utility of the modern Ullmann condensation. The target molecule incorporates both a fluorine atom and a methoxy group, functionalities that can influence the electronic properties of the aromatic rings and, consequently, the reaction's efficiency.

Mechanistic Insights: The Role of Copper and Ligands

The mechanism of the Ullmann condensation has been the subject of extensive study, and while several pathways have been proposed, a generally accepted sequence involves the formation of a copper(I) alkoxide or phenoxide, which then reacts with an aryl halide.[1][9] The catalytic cycle is thought to proceed through an oxidative addition-reductive elimination pathway, potentially involving Cu(I) and Cu(III) intermediates.[4][10]

The key steps are generally considered to be:

-

Formation of the Copper(I) Phenoxide: The phenol starting material reacts with a base and a copper(I) source to form a copper(I) phenoxide complex.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center, forming a transient Cu(III) intermediate.[10] This step is often considered the rate-limiting step of the reaction.[3][10]

-

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired diaryl ether and regenerate the active copper(I) catalyst.

The addition of ligands, such as diamines, amino acids, or phenanthrolines, is crucial in modern Ullmann reactions.[11] These ligands stabilize the copper catalyst, increase its solubility, and facilitate the oxidative addition and reductive elimination steps, thereby allowing the reaction to proceed at lower temperatures and with greater efficiency.[6]

Experimental Protocol: Synthesis of 2-Fluoro-5-(4-methoxyphenyl)phenol

This protocol details the synthesis of 2-Fluoro-5-(4-methoxyphenyl)phenol from 3-bromo-4-fluorophenol and 4-methoxyphenol.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 2-Fluoro-5-(4-methoxyphenyl)phenol.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 3-Bromo-4-fluorophenol | C₆H₄BrFO | 190.99 | 1.0 g | 5.24 | 1.0 |

| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 0.78 g | 6.29 | 1.2 |

| Copper(I) Iodide | CuI | 190.45 | 99.8 mg | 0.52 | 0.1 |

| L-Proline | C₅H₉NO₂ | 115.13 | 120.7 mg | 1.05 | 0.2 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 1.45 g | 10.48 | 2.0 |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 10 mL | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-fluorophenol (1.0 g, 5.24 mmol), 4-methoxyphenol (0.78 g, 6.29 mmol), copper(I) iodide (99.8 mg, 0.52 mmol), L-proline (120.7 mg, 1.05 mmol), and potassium carbonate (1.45 g, 10.48 mmol).

-

Solvent Addition: Add 10 mL of anhydrous dimethylformamide (DMF) to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

-

Heating: Immerse the flask in a preheated oil bath at 110-120 °C.

-

Reaction Monitoring: Stir the reaction mixture vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-Fluoro-5-(4-methoxyphenyl)phenol.

Visualization of Experimental Workflow and Catalytic Cycle

Caption: A streamlined workflow for the synthesis of 2-Fluoro-5-(4-methoxyphenyl)phenol.

Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.

Discussion of Critical Parameters

-

Choice of Catalyst and Ligand: Copper(I) salts, such as CuI, are commonly used.[12] The choice of ligand is critical; L-proline is an effective and inexpensive ligand for this type of transformation.[12] Other diamine or phenanthroline-based ligands can also be effective.

-

Base: An appropriate base is required to deprotonate the phenol. Inorganic bases like potassium carbonate or cesium carbonate are often employed.[7] Cesium carbonate is generally more effective but also more expensive.

-

Solvent: High-boiling polar aprotic solvents such as DMF, DMSO, or NMP are typically used to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.[1]

-

Temperature: While modern Ullmann reactions proceed at lower temperatures than classical methods, heating is still generally required. The optimal temperature will depend on the specific substrates and catalytic system and typically ranges from 80 to 130°C.

-

Inert Atmosphere: Although some Ullmann-type reactions can be tolerant to air, performing the reaction under an inert atmosphere is good practice to prevent the oxidation of the copper catalyst and other potential side reactions.

Conclusion

The Ullmann condensation remains a highly relevant and powerful tool for the synthesis of diaryl ethers. The protocol described herein for the synthesis of 2-Fluoro-5-(4-methoxyphenyl)phenol provides a reliable and reproducible method for accessing this and structurally similar biaryl phenols. By understanding the underlying mechanism and the influence of key reaction parameters, researchers can effectively apply and optimize this reaction for their specific synthetic targets in drug discovery and development.

References

-

Ullmann condensation - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link]

-

Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 2, 2026, from [Link]

-

Jones, G. O., et al. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 139(50), 18347-18357. [Link]

-

Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3), 221-224. [Link]

-

Jones, G. O., et al. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. PMC. [Link]

-

Ullmann Reaction - BYJU'S. (2020, January 6). Retrieved March 2, 2026, from [Link]

-

Ye, L., et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances, 9(40), 23225-23229. [Link]

-

Whittaker, A. M., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 7(12), 8414-8425. [Link]

-

Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst - Journal of Synthetic Chemistry. (2024, October 7). Retrieved March 2, 2026, from [Link]

-

Synthesis and evaluation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid as a linker in solid-phase synthesis monitored by gel-phase 19F NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved March 2, 2026, from [Link]

- A kind of method synthesizing 2-fluorophenol compound - Google Patents. (n.d.).

-

Copper Promoted Synthesis of Diaryl Ethers - ResearchGate. (n.d.). Retrieved March 2, 2026, from [Link]

-

Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst–Their Thermodynamic, Spectroscopic Features and Nonlinear Optical Behavior - MDPI. (2025, July 26). Retrieved March 2, 2026, from [Link]

-

Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. (2012, July 17). Retrieved March 2, 2026, from [Link]

-

How is an Ullmann reaction used in biaryl synthesis? - TutorChase. (n.d.). Retrieved March 2, 2026, from [Link]

-

Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (n.d.). Retrieved March 2, 2026, from [Link]

-

Ullmann coupling-An overview - operachem. (2025, April 1). Retrieved March 2, 2026, from [Link]

-

Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine - Organic Chemistry Portal. (n.d.). Retrieved March 2, 2026, from [Link]

-

Ullmann reaction - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link]

-

Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. (n.d.). Retrieved March 2, 2026, from [Link]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 3. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. byjus.com [byjus.com]

- 6. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jsynthchem.com [jsynthchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Advanced HPLC-UV/FLD Method Development and Validation for 2-Fluoro-5-(4-methoxyphenyl)phenol

Target Audience: Analytical Chemists, Method Development Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Executive Summary & Chemical Rationale

The accurate quantification of novel chemical entities and their intermediates is a cornerstone of pharmaceutical development. 2-Fluoro-5-(4-methoxyphenyl)phenol (CAS: 406482-61-9) presents a unique analytical challenge. Structurally, it is a fluorinated biphenyl system characterized by three distinct functional domains: an electron-withdrawing ortho-fluorophenol ring, an electron-donating methoxy group, and a highly conjugated biphenyl core.

Standard C18 reversed-phase columns, which rely almost exclusively on hydrophobic dispersive forces, often fail to provide adequate selectivity for highly polarizable, fluorinated aromatics, leading to co-elution with structurally similar impurities. To overcome this, this protocol employs a Pentafluorophenyl (PFP) stationary phase . The highly electronegative fluorine atoms on the PFP phase create an electron-deficient phenyl ring (acting as a Lewis acid), which enables orthogonal retention mechanisms—specifically

Furthermore, by leveraging the native fluorescence of the biphenyl core, we couple the separation with dual Ultraviolet (UV) and Fluorescence (FLD) detection. FLD provides orders of magnitude greater sensitivity than UV, which is critical for trace-level biomonitoring and impurity profiling[2].

Chromatographic Separation Mechanism

To understand why this method works, we must look at the analyte-stationary phase interactions. The PFP column does not merely separate by hydrophobicity; it actively recognizes the electronic distribution of the analyte. The carbon-fluorine bonds in the PFP ring are extremely polar, allowing the phase to retain the fluorinated analyte via strong dipole-dipole interactions[3].

Figure 1: Multi-modal retention mechanisms between the fluorinated analyte and the PFP stationary phase.

Experimental Protocol: A Self-Validating Workflow

A robust analytical method must be a self-validating system. The following step-by-step protocol embeds System Suitability Testing (SST) to ensure data integrity prior to sample analysis.

Reagents and Materials

-

Stationary Phase: PFP Column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

-

Mobile Phase A: HPLC-grade Water containing 0.1% Formic Acid (v/v).

-

Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% Formic Acid (v/v).

-

Causality Note: Phenols typically have a pKa around 9-10, but the ortho-fluorine inductively lowers this pKa. Using 0.1% Formic Acid (pH ~2.7) ensures the phenolic hydroxyl group remains fully protonated (neutral). This suppresses ionization, preventing peak tailing caused by secondary ion-exchange interactions with residual silanols on the silica support[4].

Standard and Sample Preparation

-